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molecular formula C8H11F2N B2950060 2-(4,4-Difluorocyclohexyl)acetonitrile CAS No. 959600-88-5

2-(4,4-Difluorocyclohexyl)acetonitrile

Cat. No. B2950060
M. Wt: 159.18
InChI Key: YCPSRZKMHXVJDI-UHFFFAOYSA-N
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Patent
US07875639B2

Procedure details

To a solution of Example 184B (4.5 g, 15 mmol) in dimethylsulfoxide (100 mL) was added sodium cyanide (Aldrich, 2.2 g, 45 mmol). The reaction mixture was stirred at 80° C. for 14 hours, cooled to room temperature, quenched with saturated aqueous NaHCO3 (50 mL) and extracted with diethyl ether (3×50 mL). The combined organic extracts were dried over anhydrous MgSO4, filtered and concentrated under reduced pressure. The residue was purified by column chromatography using an Analogix® Intelliflash280™ (SiO2, 50% pentane in ether) to afford the title compound. MS (ESI+) m/z 177 (M+NH4)+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1([F:20])[CH2:7][CH2:6][CH:5]([CH2:8]OS(C2C=CC(C)=CC=2)(=O)=O)[CH2:4][CH2:3]1.[C-:21]#[N:22].[Na+]>CS(C)=O>[F:20][C:2]1([F:1])[CH2:3][CH2:4][CH:5]([CH2:8][C:21]#[N:22])[CH2:6][CH2:7]1 |f:1.2|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
FC1(CCC(CC1)COS(=O)(=O)C1=CC=C(C=C1)C)F
Name
Quantity
2.2 g
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 80° C. for 14 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with saturated aqueous NaHCO3 (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
14 h
Name
Type
product
Smiles
FC1(CCC(CC1)CC#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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